molecular formula C14H16N2O2 B3085176 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-26-4

5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3085176
CAS No.: 1152543-26-4
M. Wt: 244.29 g/mol
InChI Key: WMIQKQBQSHSTTE-UHFFFAOYSA-N
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Description

Role of 5-Aryl-1H-Pyrazole-4-Carboxylic Acid Scaffolds in Targeted Drug Design

The 5-aryl-1H-pyrazole-4-carboxylic acid framework serves as a privileged structure in rational drug design due to its dual functionality: the pyrazole ring provides a planar aromatic system for π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt bridge formation with target proteins. This scaffold’s adaptability is evident in its incorporation into antiviral, anticancer, and anti-inflammatory agents. For instance, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid derivatives exhibit potent HIV inhibition (EC~50~ = 3.7 µM) by interfering with viral integrase activity.

Structural Advantages

  • Tautomeric Flexibility : The pyrazole ring exists in three tautomeric forms, allowing dynamic adaptation to binding pockets.
  • Synthetic Accessibility : Modular synthesis routes, such as cyclocondensation of β-keto esters with hydrazines, enable rapid diversification at the 1-, 3-, and 5-positions[5

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)10-6-4-9(5-7-10)12-11(13(17)18)8-15-16-12/h4-8H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIQKQBQSHSTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(4-tert-Butylphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
5-(4-tert-Butylphenyl)-1H-pyrazole-4-carboxylic acid - 5-(4-tert-butylphenyl)
- 4-carboxylic acid
274.3 (estimated) High lipophilicity (logP ~3.5); tert-butyl enhances steric hindrance
1-(4-Butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid - 1-(4-butylphenyl)
- 5-(4-chlorophenyl)
- 3-methyl
368.86 Chlorophenyl increases electron-withdrawing effects; methyl enhances stability
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - 1-(3-fluorophenyl)
- 5-(trifluoromethyl)
274.2 Fluorine atoms improve metabolic stability; trifluoromethyl boosts acidity (pKa ~2.8)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - 5-(4-chlorophenyl)
- 1-(2,4-dichlorophenyl)
- 4-methyl
396.6 Multiple Cl atoms enhance halogen bonding; crystal structure shows π-π stacking
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - 5-(difluoromethyl)
- 3-(trifluoromethyl)
222.1 High electronegativity; liquid state at room temperature

Key Comparative Insights

Substituent Effects on Lipophilicity The tert-butyl group in the target compound increases lipophilicity (logP ~3.5), favoring membrane permeability, whereas trifluoromethyl (logP ~2.1) and chlorophenyl groups (logP ~3.8) balance hydrophobicity with electronic effects . Methyl or ethyl esters (e.g., Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate) reduce acidity, enhancing bioavailability in prodrug formulations .

Electronic and Steric Influences

  • Electron-withdrawing groups (e.g., Cl, CF₃) lower the carboxylic acid’s pKa (e.g., pKa ~2.8 for trifluoromethyl derivatives), enhancing ionization in physiological conditions .
  • Steric bulk from tert-butyl or biphenyl groups (e.g., 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester) may hinder enzymatic degradation, improving metabolic stability .

Crystallographic and Stability Data

  • Crystal structures of dichlorophenyl derivatives reveal intramolecular hydrogen bonding (O-H⋯O) and π-π interactions, stabilizing the solid-state conformation .
  • The tert-butyl group’s rotational freedom in the target compound may reduce crystallinity compared to rigid chlorophenyl analogs .

Biological Activity Trends

  • Chlorinated derivatives (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) show enhanced antimicrobial activity due to halogen-mediated target interactions .
  • Fluorinated analogs (e.g., 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) are prioritized in CNS drug design for blood-brain barrier penetration .

Biological Activity

5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrazole ring with a tert-butyl group attached to a phenyl ring and a carboxylic acid functional group at the 4-position. Its molecular formula is C13H15N2O2C_{13}H_{15}N_2O_2 with a molecular weight of approximately 235.27 g/mol. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its ability to modulate inflammatory pathways by interacting with specific enzymes involved in inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation .

In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential for treating inflammatory diseases .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a comparative study, it exhibited inhibition comparable to standard antibiotics, indicating its potential use as an antimicrobial agent .

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its activity against different cancer cell lines, showing promising results in inhibiting cell proliferation .

The mechanism of action involves the compound's interaction with specific molecular targets, primarily through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The carboxylic acid moiety allows for effective binding to enzyme active sites, influencing their catalytic functions and thus modulating various biochemical pathways.

Table 1: Summary of Biological Activities

Activity Target/Effect Study Reference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimicrobialActivity against E. coli and S. aureus
AnticancerInhibition of cancer cell proliferation

Q & A

Q. What are the optimal synthetic routes for 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones, followed by hydrolysis. For example, analogous pyrazole-4-carboxylic acids are synthesized via:

Cyclocondensation : React ethyl acetoacetate derivatives with phenylhydrazine analogs in DMF-DMA to form pyrazole esters .

Hydrolysis : Use NaOH or KOH in aqueous ethanol to convert esters to carboxylic acids .
Optimization Tips :

  • Vary temperature (80–120°C) and solvent (DMF, ethanol) to improve cyclization efficiency.
  • Monitor pH during hydrolysis to avoid over-degradation.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • IR Spectroscopy : Identify carboxylic acid O–H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches. Pyrazole ring vibrations appear at 1500–1600 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • tert-butyl protons: δ 1.3–1.4 ppm (singlet).
    • Pyrazole protons: δ 6.5–8.0 ppm (aromatic region).
    • Carboxylic acid proton: δ 12–14 ppm (broad, exchangeable) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or tert-butyl groups) .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer :

  • Crystallization : Use slow evaporation in ethanol/water mixtures to grow high-quality crystals.
  • Data Collection : Collect reflections at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL for structure solution. Typical parameters:
    • Space group: P2₁/c (monoclinic).
    • R-factor: <0.05 for high precision .
  • Key Metrics : Analyze bond lengths (C–C: ~1.48 Å, N–N: ~1.35 Å) and dihedral angles to confirm planarity .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactive sites of this compound?

Methodological Answer :

  • Software : Use Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set.
  • Properties to Calculate :
    • HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyrazoles) to assess reactivity .
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxylic acid group as electron-deficient) .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

Methodological Answer :

  • Step 1 : Re-examine experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD).
  • Step 2 : Adjust computational models (e.g., include solvent fields via PCM in DFT).
  • Step 3 : Use statistical tools (e.g., RMSD analysis) to quantify deviations and identify systematic errors .

Q. How do structural modifications (e.g., tert-butyl substitution) impact biological activity?

Methodological Answer :

  • In Vitro Assays :
    • Anti-inflammatory : Test COX-2 inhibition via ELISA (IC₅₀ values for analogs range 10–50 μM) .
    • Analgesic : Use acetic acid-induced writhing models in mice (dose: 20–100 mg/kg) .
  • SAR Analysis : Compare logP (tert-butyl increases hydrophobicity) and steric effects on target binding .

Q. What chromatographic techniques separate synthesis byproducts effectively?

Methodological Answer :

  • HPLC : Use C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
  • Common Impurities :
    • Unreacted hydrazine derivatives (retention time: 2–3 min).
    • Ester intermediates (retention time: 5–6 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid

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